Notum-IN-1

Description

Properties

IUPAC Name |

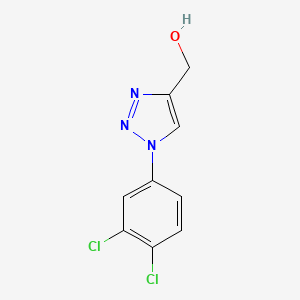

[1-(3,4-dichlorophenyl)triazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-4,15H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIRTDWEKUNBDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=C(N=N2)CO)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Small-Molecule Notum Inhibitors on the Wnt Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Wnt Signaling Pathway and the Role of Notum

The Wnt signaling pathway is a crucial and evolutionarily conserved signaling cascade that governs fundamental aspects of embryonic development and adult tissue homeostasis.[1] This pathway's signaling molecules, the Wnt proteins, are secreted glycoproteins that undergo a critical post-translational modification: O-palmitoleoylation. This lipid modification, catalyzed by the enzyme Porcupine (PORCN), is essential for their secretion and binding to the Frizzled (Fz) family of receptors and the co-receptors LRP5/6.[2] The binding of a palmitoleoylated Wnt protein to its receptor complex initiates a cascade of intracellular events. In the canonical Wnt pathway, this leads to the stabilization and nuclear translocation of β-catenin, which then complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate the expression of Wnt target genes.[2]

The activity of the Wnt pathway is tightly regulated by a variety of secreted antagonists. Among these is Notum, a secreted carboxylesterase that acts as a negative regulator of Wnt signaling.[1][3] Notum exerts its inhibitory effect by removing the essential palmitoleate moiety from Wnt proteins. This deacylation renders the Wnt protein incapable of binding to its Fz receptor, thereby suppressing downstream signaling. The enzymatic action of Notum positions it as a key modulator of Wnt activity in the extracellular space. Given the implications of aberrant Wnt signaling in various diseases, including cancer, osteoporosis, and neurodegenerative disorders, Notum has emerged as a promising therapeutic target.

Mechanism of Action of Small-Molecule Notum Inhibitors

Small-molecule inhibitors of Notum are designed to block its enzymatic activity, thereby preventing the deacylation of Wnt proteins and restoring Wnt signaling. These inhibitors can be broadly categorized into two main classes based on their mechanism of interaction with the enzyme: non-covalent (reversible) and covalent (irreversible) inhibitors.

Non-covalent Inhibition

Non-covalent inhibitors typically function by binding to the active site of Notum, a large hydrophobic pocket that accommodates the palmitoleate group of Wnt proteins. By occupying this catalytic pocket, these inhibitors competitively prevent the binding and subsequent hydrolysis of the Wnt substrate. The binding is characterized by a network of interactions, including hydrophobic interactions and hydrogen bonds with key residues within the active site.

Covalent Inhibition

Covalent inhibitors form a stable, covalent bond with a reactive residue in the active site of Notum, most commonly the catalytic serine (Ser232). This irreversible modification of the enzyme leads to a sustained inhibition of its activity. The design of these inhibitors often incorporates an electrophilic "warhead" that reacts with the nucleophilic serine residue.

The following diagram illustrates the canonical Wnt signaling pathway and the inhibitory action of Notum, which is in turn blocked by small-molecule inhibitors like Notum-IN-1.

Quantitative Data on Notum Inhibitors

The potency of Notum inhibitors is typically quantified using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) in a biochemical assay reflects the inhibitor's potency against the isolated enzyme, while the half-maximal effective concentration (EC50) in a cell-based assay indicates its ability to restore Wnt signaling in a cellular context.

| Compound | Type | Biochemical Assay (IC50) | Cell-Based Assay (EC50) | Reference |

| Compound 1 | Covalent | ~100 nM | 530 nM | |

| Compound 3 | Covalent | ~200 nM | - | |

| Compound 4 | Covalent | - | 300 nM | |

| ARUK3001185 (8l) | Non-covalent | 6.7 nM | - | |

| ABC99 | Irreversible | 13 nM | - | |

| LP-922056 | Non-covalent | - | - | |

| Caffeine | Non-covalent | 19 µM | 46 µM |

Note: Data for some compounds may not be publicly available for all assay types. "Compound 1," "Compound 3," and "Compound 4" refer to 4-(indolin-1-yl)-4-oxobutanoate esters described in the cited literature.

Experimental Protocols

The characterization of Notum inhibitors relies on a combination of biochemical and cell-based assays.

Notum OPTS Biochemical Assay

This in vitro assay measures the enzymatic activity of purified Notum protein using a synthetic fluorescent substrate.

Principle: The assay utilizes trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS), a fluorogenic substrate. Notum cleaves the octanoyl group, releasing the fluorescent pyrene derivative, which can be quantified to determine enzyme activity.

Protocol:

-

Recombinant human Notum protein is dispensed into the wells of a 384-well microplate.

-

Test compounds (potential inhibitors) are added at various concentrations.

-

The reaction is initiated by the addition of the OPTS substrate.

-

The plate is incubated at room temperature for a defined period (e.g., 40 minutes).

-

The fluorescence is measured using a microplate reader (e.g., excitation at 485 nm and emission at 520 nm).

-

The IC50 values are calculated from the dose-response curves.

The following diagram outlines the workflow for the Notum OPTS biochemical assay.

TCF/LEF Luciferase Reporter Assay

This cell-based assay assesses the ability of a Notum inhibitor to restore Wnt signaling in the presence of Notum.

Principle: HEK293 cells are engineered to stably express a luciferase reporter gene under the control of a TCF/LEF responsive element. Activation of the canonical Wnt pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

-

HEK293 cells containing the TCF/LEF luciferase reporter are seeded in a 96-well plate.

-

The cells are co-treated with recombinant Wnt3a protein (to activate the pathway) and recombinant Notum protein (to inhibit the pathway).

-

Test compounds are added at various concentrations.

-

The plate is incubated for a specific period (e.g., 5-6 hours or overnight) at 37°C in a CO2 incubator.

-

A luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme.

-

Luminescence is measured using a luminometer.

-

The EC50 values, representing the concentration at which the inhibitor restores 50% of the Wnt signal, are calculated from the dose-response curves.

The following diagram illustrates the workflow for the TCF/LEF luciferase reporter assay.

Conclusion

Small-molecule inhibitors of Notum represent a promising therapeutic strategy for diseases characterized by deficient Wnt signaling. By blocking the deacylating activity of Notum, these inhibitors can effectively restore the function of Wnt proteins, leading to the activation of downstream signaling pathways. The development and characterization of both non-covalent and covalent inhibitors, guided by robust biochemical and cell-based assays, are paving the way for novel treatments for a range of debilitating conditions. Further research into the specificity, pharmacokinetics, and in vivo efficacy of these compounds will be critical for their translation into clinical applications.

References

The Role of Notum-IN-1 and Other Notum Inhibitors in Modulating Wnt Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Wnt signaling pathway is a cornerstone of cellular communication, governing critical processes from embryonic development to adult tissue homeostasis. Dysregulation of this pathway is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and osteoporosis. A key negative regulator of this pathway is Notum, a secreted carboxylesterase that inactivates Wnt ligands through deacylation. Small molecule inhibitors of Notum, such as Notum-IN-1, have emerged as powerful tools to potentiate Wnt signaling, offering promising therapeutic avenues. This technical guide provides an in-depth overview of the function of Notum inhibitors in cell signaling, with a focus on their mechanism of action, quantitative biochemical and cellular activities, and the experimental protocols used for their characterization.

Introduction: The Wnt Signaling Pathway and the Role of Notum

The Wnt family of secreted glycoproteins are essential for cell-to-cell communication. The canonical Wnt pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). This interaction leads to the stabilization and nuclear translocation of β-catenin, which then complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of Wnt target genes.

A critical post-translational modification for Wnt activity is the attachment of a palmitoleate group to a conserved serine residue, a process mediated by the enzyme Porcupine (PORCN) in the endoplasmic reticulum. This lipid modification is essential for Wnt secretion and its subsequent binding to the FZD receptor.

Notum acts as a crucial negative feedback regulator in this pathway.[1][2] It is a secreted carboxylesterase that removes the essential palmitoleate moiety from Wnt proteins, rendering them unable to bind to FZD and thereby inhibiting Wnt signaling.[3][4][5] This deacylation by Notum provides a precise mechanism for attenuating Wnt signals in the extracellular space. Given its role in downregulating a critical signaling pathway, Notum has become an attractive therapeutic target for diseases where enhanced Wnt signaling could be beneficial.

Mechanism of Action of Notum Inhibitors

Notum inhibitors, including compounds like this compound, LP-922056, and ARUK3001185, function by directly binding to the active site of the Notum enzyme and blocking its carboxylesterase activity. By preventing the deacylation of Wnt ligands, these inhibitors effectively maintain the active, palmitoleoylated state of Wnt proteins. This leads to a sustained or enhanced activation of the Wnt/β-catenin signaling cascade, resulting in increased nuclear β-catenin levels and the transcription of Wnt target genes. The restoration of Wnt signaling in the presence of Notum by these inhibitors has been demonstrated in various cellular assays.

Below is a diagram illustrating the canonical Wnt signaling pathway and the inhibitory action of Notum, which is in turn blocked by Notum inhibitors.

Caption: Wnt Signaling Pathway and Inhibition by Notum.

Quantitative Data of Notum Inhibitors

The potency of Notum inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based assays that measure the restoration of Wnt signaling. Below is a summary of publicly available data for prominent Notum inhibitors.

| Compound | Assay Type | Target/Cell Line | IC50 (nM) | EC50 (nM) | Reference(s) |

| LP-922056 | Cell-based (Wnt Signaling) | Human cells | 21 | ||

| Cell-based (Wnt Signaling) | Mouse cells | 55 | |||

| ARUK3001185 | Biochemical (Notum enzyme) | Human Notum | 6.7 | ||

| Cell-based (Wnt Signaling) | - | 110 | |||

| Proteomic (Notum in SW620 cells) | SW620 cells | 170 | |||

| ABC99 | Biochemical | Notum | Time-dependent | ||

| Compound 1 (4-(indolin-1-yl)-4-oxobutanoate) | Biochemical (OPTS Assay) | Notum | ~100 | ||

| Cell-based (TCF/LEF Reporter) | HEK293 cells | 530 | |||

| Compound 4 (2,2-difluoroethyl 4-(indolin-1-yl)-4-oxobutanoate) | Biochemical (OPTS Assay) | Notum | - | ||

| Cell-based (TCF/LEF Reporter) | HEK293 cells | 300 | |||

| Indazole 38 | Biochemical | NOTUM | 32 | ||

| Isoquinoline 45 | Biochemical | NOTUM | 85 |

Key Experimental Protocols

The discovery and characterization of Notum inhibitors rely on a series of robust biochemical and cell-based assays. Detailed methodologies for the most critical of these are provided below.

Notum Protein Expression and Purification

Reliable biochemical and structural studies require highly pure and active Notum protein.

Protocol:

-

Cloning: A human Notum enzyme core sequence (e.g., amino acids S81–T451) with a C330S mutation to prevent dimerization is cloned into a suitable expression vector (e.g., pNeo_sec).

-

Expression: The construct is expressed in a mammalian cell line, such as HEK293S GNTI- for crystallization or HEK293T for functional assays. Cells are expanded and grown in roller bottles.

-

Harvesting: The conditioned medium containing the secreted Notum protein is harvested.

-

Purification:

-

The conditioned medium is dialyzed and passed through a HisTrap Excel column (GE Healthcare).

-

The column is washed with 20 mM imidazole in PBS.

-

Notum protein is eluted with 300 mM imidazole in PBS.

-

Further purification is achieved by size-exclusion chromatography (e.g., Superdex 200 16/60 column) in a buffer such as 10 mM HEPES, pH 7.4, and 150 mM NaCl.

-

-

Deglycosylation (for crystallization): To aid in crystallization, the purified protein is treated with Endo F1 at 37°C for 1 hour to remove flexible glycans.

-

Concentration and Storage: The purified protein is concentrated to a desired concentration (e.g., 5 mg/mL for crystallization) and stored at -80°C.

Caption: Workflow for Notum Protein Expression and Purification.

Notum OPTS Biochemical Assay

This is a high-throughput, cell-free fluorescence-based assay to measure the enzymatic activity of Notum and the potency of its inhibitors.

Protocol:

-

Reagents:

-

Recombinant human Notum protein.

-

Trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS) as the fluorescent substrate.

-

Test compounds (potential Notum inhibitors).

-

Assay buffer (e.g., 50 mM MES/NaOH, 100 mM NaCl, pH 6.5).

-

-

Procedure:

-

Test compounds, OPTS, and recombinant Notum protein are dispensed into a 384-well plate using an acoustic liquid handler (e.g., Labcyte Echo 550).

-

The plate is incubated at room temperature for a defined period (e.g., 40 minutes).

-

The endpoint fluorescence is measured on a microplate reader (e.g., PheraSTAR FSX) with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

-

-

Data Analysis: The IC50 values for the test compounds are calculated from the dose-response curves.

Caption: Workflow for the Notum OPTS Biochemical Assay.

TCF/LEF Luciferase Reporter Assay

This cell-based assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway and to determine the ability of Notum inhibitors to restore this signaling in the presence of Notum.

Protocol:

-

Cell Line: HEK293 cells stably expressing a TCF/LEF-responsive firefly luciferase reporter construct are used.

-

Cell Seeding: Cells are seeded into a 96-well or 384-well white, clear-bottom microplate at a density of approximately 30,000-35,000 cells per well in assay medium.

-

Incubation: Cells are incubated at 37°C in a CO2 incubator.

-

Treatment:

-

Cells are treated with a Wnt ligand (e.g., Wnt3a-conditioned media) to stimulate the pathway.

-

Recombinant Notum protein is added to inhibit the Wnt signal.

-

Serial dilutions of the test compound (Notum inhibitor) are added to the wells.

-

Control wells include cells with Wnt3a alone, Wnt3a + Notum, and vehicle control.

-

-

Incubation: The plate is incubated for 5-6 hours at 37°C in a CO2 incubator.

-

Luciferase Assay:

-

A luciferase assay reagent (e.g., ONE-Glo or ONE-Step Luciferase Assay System) is added to each well.

-

The plate is incubated at room temperature for approximately 10-30 minutes with gentle rocking.

-

Luminescence is measured using a luminometer.

-

-

Data Analysis: The EC50 values for the test compounds are calculated from the dose-response curves, representing the concentration at which 50% of the Wnt signaling is restored.

Caption: Workflow for the TCF/LEF Luciferase Reporter Assay.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the activity and selectivity of enzyme inhibitors in a complex biological sample. For Notum, which is a serine hydrolase, fluorophosphonate (FP)-based probes are commonly used.

Protocol:

-

Proteome Preparation: Prepare total proteome extracts from cells or tissues of interest.

-

Competitive ABPP:

-

Pre-incubate the proteome with the Notum inhibitor at various concentrations.

-

Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine for gel-based analysis or FP-Biotin for mass spectrometry).

-

-

Gel-Based Analysis (with FP-Rhodamine):

-

Separate the labeled proteins by SDS-PAGE.

-

Visualize the active serine hydrolases using an in-gel fluorescence scanner.

-

Inhibition of Notum will be observed as a decrease in the fluorescence intensity of the band corresponding to Notum's molecular weight.

-

-

Mass Spectrometry-Based Analysis (with FP-Biotin):

-

Enrich the probe-labeled proteins using streptavidin beads.

-

Digest the enriched proteins into peptides (e.g., with trypsin).

-

Analyze the peptides by LC-MS/MS to identify and quantify the active serine hydrolases.

-

The selectivity of the Notum inhibitor can be assessed by quantifying its effect on the labeling of other serine hydrolases in the proteome.

-

References

- 1. Related Videos - Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols [visualize.jove.com]

- 2. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [en.bio-protocol.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]

Notum-IN-1: A Technical Guide to a Selective Carboxylesterase Inhibitor for Wnt Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Notum-IN-1 (also known as ARUK3001185), a potent, selective, and brain-penetrant small molecule inhibitor of the human carboxylesterase Notum. Notum is a key negative regulator of the Wnt signaling pathway, acting by removing an essential palmitoleate group from Wnt ligands, thereby preventing their interaction with Frizzled receptors. Inhibition of Notum presents a promising therapeutic strategy for diseases associated with diminished Wnt signaling, such as certain neurodegenerative disorders and osteoporosis. This document details the biochemical and cellular activity of this compound, comprehensive experimental protocols for its evaluation, and its pharmacokinetic profile, providing a core resource for researchers in the field of Wnt signaling and drug discovery.

Introduction to Notum and Wnt Signaling

The Wnt signaling pathway is a crucial and evolutionarily conserved signaling system that plays a pivotal role in embryonic development, tissue homeostasis, and cellular regeneration.[1][2] The canonical Wnt pathway is initiated by the binding of secreted Wnt glycoproteins to Frizzled (FZD) family receptors and their co-receptors, Low-Density Lipoprotein Receptor-related Protein 5/6 (LRP5/6). This interaction leads to the stabilization and nuclear translocation of β-catenin, which then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of target genes.

A critical post-translational modification for Wnt protein activity is the attachment of a palmitoleate moiety to a conserved serine residue, a process catalyzed by the enzyme Porcupine (PORCN).[3] This lipid modification is essential for Wnt secretion and binding to its FZD receptor.[3] The secreted carboxylesterase Notum acts as an extracellular negative regulator of this pathway by hydrolyzing and removing this essential palmitoleate group from Wnt proteins, rendering them inactive.[4] Upregulation or aberrant activity of Notum can lead to a suppression of Wnt signaling, which has been implicated in the pathophysiology of various diseases, including Alzheimer's disease and age-related bone loss. Therefore, the targeted inhibition of Notum is an attractive therapeutic approach to restore Wnt signaling.

This compound: A Selective Notum Inhibitor

This compound (ARUK3001185) was developed through a fragment-based drug discovery campaign and subsequent optimization. It is a potent, selective, and orally bioavailable inhibitor of Notum with excellent brain penetration, making it a valuable tool for both in vitro and in vivo studies of Notum function in the central nervous system and other tissues.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, cellular activity, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Assay Condition |

| Biochemical IC50 | 170 nM | Human Notum enzyme with OPTS fluorescent substrate |

| Cellular EC50 | 110 nM | TCF/LEF luciferase reporter assay in HEK293 cells with exogenous Wnt3a and Notum |

Table 2: In Vitro ADME and Pharmacokinetic Profile of this compound in Rodents

| Parameter | Mouse | Rat |

| Intravenous (i.v.) Clearance (CL) | 10.4 mL/min/kg | 7.5 mL/min/kg |

| Volume of Distribution (Vdss) | 2.0 L/kg | 2.0 L/kg |

| Terminal Half-life (t1/2) | 2.4 h (i.v.), 2.4 h (p.o.) | 3.3 h (i.v.), 4.7 h (p.o.) |

| Oral Bioavailability (F) | 66% | 140% |

| Brain-to-Plasma Ratio (Kp) | 1.1 | 1.4 |

| Free Partition Coefficient of Brain (Kp,uu) | 0.77 | 0.75 |

Table 3: Selectivity Profile of this compound

| Target Class | Number of Targets Screened | Result |

| Serine Hydrolases | Not specified (proteome-wide) | Highly selective for Notum in SW620 cell lysates and conditioned media |

| Kinases | 485 | <50% inhibition at 10 µM for all kinases, including GSK3β and CK1 |

| General Pharmacology Panel | Not specified | No significant off-target activity |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's activity.

Notum Biochemical Inhibition Assay (OPTS Assay)

This cell-free biochemical assay measures the ability of a compound to inhibit the carboxylesterase activity of Notum using a synthetic fluorescent substrate.

Materials:

-

Recombinant human Notum (e.g., residues 81–451 with a Cys330Ser mutation)

-

Trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS) substrate

-

Assay Buffer (e.g., PBS)

-

Test compound (this compound)

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add recombinant human Notum enzyme to each well containing the test compound and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the OPTS substrate to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Wnt Signaling Assay (TCF/LEF Reporter Assay)

This cell-based functional assay assesses the ability of a Notum inhibitor to restore Wnt signaling in the presence of Notum.

Materials:

-

HEK293 cells stably expressing a TCF/LEF-driven luciferase reporter construct (e.g., SuperTOPFlash)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human Wnt3a

-

Recombinant human Notum

-

Test compound (this compound)

-

96-well or 384-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the TCF/LEF reporter HEK293 cells into the wells of a white, clear-bottom plate and allow them to attach overnight.

-

Prepare a serial dilution of the test compound.

-

In a separate plate, pre-incubate the test compound with recombinant Notum for a short period (e.g., 10-15 minutes) at room temperature.

-

Add recombinant Wnt3a to the compound/Notum mixture and incubate for an additional period (e.g., 1 hour).

-

Remove the culture medium from the cells and add the Wnt3a/Notum/compound mixture to the respective wells.

-

Incubate the cells for a sufficient time to allow for luciferase expression (e.g., 16-24 hours) at 37°C in a CO2 incubator.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Calculate the fold activation of the Wnt signaling pathway for each compound concentration relative to controls (cells treated with Wnt3a and Notum without the inhibitor).

-

Determine the EC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Mandatory Visualizations

Wnt Signaling Pathway and Notum Inhibition

Caption: Canonical Wnt signaling pathway and the inhibitory role of Notum.

Experimental Workflow for Notum Biochemical Assay

Caption: Workflow for the Notum biochemical inhibition assay.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Notum carboxylesterase. Its favorable pharmacokinetic profile, including brain penetrance, makes it an invaluable research tool for elucidating the role of Notum in both central and peripheral Wnt-mediated physiological and pathological processes. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies and for those involved in the development of novel therapeutics targeting the Wnt signaling pathway.

References

The Role of Notum-IN-1 in Modulating β-Catenin Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and fate determination. Dysregulation of this pathway is implicated in a range of diseases, from cancer to neurodegenerative disorders. A key mediator of canonical Wnt signaling is β-catenin, whose cellular levels are tightly controlled. Notum, a secreted carboxylesterase, acts as a negative regulator of the Wnt pathway by deacylating Wnt ligands, thereby preventing their interaction with their receptors and leading to the degradation of β-catenin. Small molecule inhibitors of Notum, herein referred to under the functional class "Notum-IN-1," have emerged as valuable tools to restore Wnt signaling. This technical guide provides an in-depth overview of the mechanism of action of Notum inhibitors, their impact on β-catenin levels, detailed experimental protocols for their characterization, and a summary of their quantitative parameters.

Introduction to Notum and the Wnt/β-Catenin Signaling Pathway

The canonical Wnt signaling pathway is initiated when a Wnt ligand binds to a Frizzled (FZD) receptor and its co-receptor, LRP5/6.[1] This binding event leads to the inactivation of a destruction complex, which is otherwise responsible for the phosphorylation and subsequent proteasomal degradation of β-catenin.[2][3] Upon inactivation of the destruction complex, β-catenin accumulates in the cytoplasm and translocates to the nucleus.[3] In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes.[4]

Notum is a secreted enzyme that acts as an endogenous inhibitor of this pathway. It functions as a carboxylesterase, specifically removing a palmitoleate group essential for the activity of Wnt proteins. This deacylation renders the Wnt ligands unable to bind to their FZD receptors, thus promoting the degradation of β-catenin and suppressing Wnt signaling.

Mechanism of Action of this compound

"this compound" represents a class of small molecule inhibitors designed to block the enzymatic activity of Notum. By binding to the active site of Notum, these inhibitors prevent the deacylation of Wnt ligands. As a result, Wnt proteins remain in their active, palmitoylated state, capable of binding to FZD/LRP5/6 receptor complexes and initiating downstream signaling. This leads to the stabilization and accumulation of intracellular β-catenin, mimicking the effect of Wnt ligand stimulation.

Several potent and selective Notum inhibitors have been developed, including LP-922056, ABC99, and ARUK3001185. These compounds serve as valuable chemical probes to study the role of Notum in various biological processes and as potential therapeutic agents for diseases associated with diminished Wnt signaling.

Signaling Pathway Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Notum Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of the discovery and synthesis of potent and selective inhibitors of Notum, a key negative regulator of the Wnt signaling pathway. The document details the scientific background, discovery strategies, key quantitative data, detailed experimental protocols, and the synthetic pathways for lead compounds.

Introduction to Notum: A Druggable Target in the Wnt Pathway

The Wingless/Integrated (Wnt) signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and stem cell maintenance.[1] Dysregulation of this pathway is implicated in a variety of diseases, including cancer, osteoporosis, and neurodegenerative disorders such as Alzheimer's disease.[1][2] The activity of Wnt proteins is dependent on a post-translational modification where a palmitoleate group is attached to a conserved serine residue, a process mediated by the enzyme Porcupine (PORCN).[3] This lipid modification is essential for Wnt proteins to bind to their Frizzled receptors and initiate downstream signaling.[4]

Notum, a secreted carboxylesterase, acts as a negative regulator of Wnt signaling by removing this essential palmitoleate group from Wnt proteins, thereby rendering them inactive. This enzymatic activity makes Notum a compelling therapeutic target. Inhibition of Notum can restore Wnt signaling, offering a potential therapeutic strategy for diseases characterized by insufficient Wnt activity.

Discovery of Notum Inhibitors

Several strategies have been successfully employed to identify small-molecule inhibitors of Notum, including high-throughput screening (HTS), fragment-based screening, and activity-based protein profiling (ABPP). These approaches have led to the discovery of several distinct chemical scaffolds that potently and selectively inhibit Notum's carboxylesterase activity. This guide will focus on the discovery and synthesis of a representative potent inhibitor, ARUK3001185, which emerged from a crystallographic fragment screen.

Hit Identification and Optimization

The discovery of ARUK3001185 began with a crystallographic fragment screen, which identified a 1-phenyl-1,2,3-triazole fragment binding to the active site of Notum. This initial hit, while modest in potency, provided a chemical scaffold for optimization. A systematic structure-activity relationship (SAR) study was conducted, guided by X-ray co-crystal structures, to improve the inhibitor's potency and drug-like properties. This process involved modifying substituents on the phenyl ring and exploring different linkers and side chains to enhance interactions with the enzyme's active site.

The logical workflow of the hit-to-lead optimization process is depicted in the following diagram:

References

- 1. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Understanding the Enzymatic Inhibition Kinetics of Notum Carboxylesterase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2][3] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and osteoporosis.[4][5] Notum, a secreted carboxylesterase, has emerged as a key negative regulator of Wnt signaling. It functions by removing a palmitoleate group from Wnt proteins, a modification essential for their activity. This deacylation renders the Wnt ligand inactive, thereby attenuating the signaling cascade. The enzymatic activity of Notum presents a compelling therapeutic target for modulating Wnt signaling in disease. This guide provides a comprehensive overview of the enzymatic inhibition kinetics of Notum, focusing on the methodologies used to characterize its inhibitors. While a specific inhibitor designated "Notum-IN-1" was not identified in the scientific literature, this document will utilize known Notum inhibitors, such as ABC99, as illustrative examples to detail the principles of its inhibition.

Notum's Role in the Wnt Signaling Pathway

Notum acts as a feedback inhibitor in the Wnt pathway. Wnt signaling upregulates the expression of Notum, which in turn inactivates Wnt proteins, creating a negative feedback loop that finely tunes the intensity and duration of the signal. Notum's enzymatic activity is specific to the palmitoleoylated serine residue on Wnt proteins.

Quantitative Analysis of Notum Inhibition

The potency and mechanism of Notum inhibitors are determined through various kinetic and biophysical assays. The data obtained from these experiments are crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

| Inhibitor | IC50 (nM) | Inhibition Type | Assay Method | Reference |

| ABC99 | 13 | Irreversible | Activity-Based Protein Profiling (ABPP) |

Note: The table above is populated with example data for the known inhibitor ABC99, as specific data for "this compound" is not available in the public domain. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to accurately characterizing the enzymatic inhibition kinetics of Notum.

Enzymatic Activity Assay (General Protocol)

This assay is used to determine the rate of Notum-catalyzed deacylation of a substrate and to screen for inhibitory compounds. A common approach involves a fluorogenic substrate that mimics the palmitoleoylated Wnt protein.

Materials:

-

Recombinant human Notum protein

-

Fluorogenic substrate (e.g., a palmitoleoylated peptide with a fluorescent reporter)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4)

-

Test compounds (potential inhibitors)

-

96-well or 384-well microplates (black, non-binding surface)

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant Notum protein and the fluorogenic substrate to their final working concentrations in pre-warmed assay buffer.

-

Assay Reaction:

-

Add a small volume (e.g., 2-5 µL) of the diluted test compound or DMSO (vehicle control) to the microplate wells.

-

Add the diluted Notum protein solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

-

Data Acquisition: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore. Monitor the increase in fluorescence over time (kinetic read) or at a single time point (endpoint read).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Normalize the velocities to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics (kon and koff) between an inhibitor and the enzyme.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Recombinant human Notum protein

-

Test compounds

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Procedure:

-

Enzyme Immobilization: Covalently immobilize the recombinant Notum protein onto the surface of the sensor chip using standard amine coupling chemistry.

-

Binding Analysis:

-

Inject a series of concentrations of the test compound over the immobilized Notum surface and a reference surface (without Notum).

-

Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.

-

-

Data Analysis:

-

Subtract the reference channel data from the active channel data to correct for non-specific binding and bulk refractive index changes.

-

Globally fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

-

Conclusion

The development of potent and selective Notum inhibitors holds significant promise for the treatment of diseases driven by aberrant Wnt signaling. A thorough understanding of the enzymatic inhibition kinetics of these molecules is paramount for their successful translation into therapeutic agents. The methodologies outlined in this guide provide a robust framework for the discovery and characterization of novel Notum inhibitors. While "this compound" does not appear to be a designated compound in the current literature, the principles and techniques described herein are universally applicable to the study of any potential inhibitor of this important enzyme.

References

- 1. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Computational Analysis of the Inhibition Mechanism of NOTUM by the ONIOM Method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibition of Notum-Mediated Wnt Deacylation: A Technical Guide

A Note on Nomenclature: The term "Notum-IN-1" does not correspond to a publicly documented small molecule inhibitor of Notum. This guide will therefore focus on the effects of well-characterized, potent Notum inhibitors such as LP-922056, ABC99, and ARUK3001185, which are instrumental in researching the therapeutic potential of modulating the Wnt signaling pathway. This document will serve as a technical resource for researchers, scientists, and drug development professionals, detailing the mechanism, quantitative data, and experimental protocols associated with the inhibition of Notum's enzymatic activity.

The Role of Notum in Wnt Signaling and the Mechanism of Inhibition

The Wnt signaling pathway is a crucial regulator of cellular processes, including development and tissue homeostasis. The activity of Wnt proteins is dependent on a post-translational modification where a palmitoleate group is attached to a conserved serine residue. This lipidation is essential for Wnt proteins to bind to their Frizzled receptors and initiate downstream signaling.[1][2]

Notum is a secreted carboxylesterase that acts as a negative regulator of Wnt signaling.[1][3] It functions by hydrolyzing and removing this essential palmitoleate moiety from Wnt ligands, rendering them inactive and unable to engage their receptors.[1] Small molecule inhibitors of Notum block its enzymatic activity, preventing the deacylation of Wnt proteins. This restores the palmitoleoylation state of Wnt ligands, allowing them to bind to Frizzled receptors and reactivate the Wnt signaling cascade. This mechanism of action has therapeutic potential in diseases associated with diminished Wnt signaling, such as osteoporosis and certain neurodegenerative disorders.

Quantitative Data for Notum Inhibitors

The potency of Notum inhibitors is typically characterized by two key metrics: the half-maximal inhibitory concentration (IC50) from biochemical assays, and the half-maximal effective concentration (EC50) from cell-based assays. The IC50 value indicates the concentration of the inhibitor required to reduce the enzymatic activity of Notum by 50%. The EC50 value represents the concentration needed to achieve 50% of the maximum restoration of Wnt signaling in a cellular context.

| Compound | Notum IC50 (nM) | Wnt Signaling EC50 (nM) | Assay Type | Reference |

| LP-922056 | - | 21 (human) | TCF/LEF Reporter | |

| - | 55 (mouse) | TCF/LEF Reporter | ||

| ABC99 | 13 | - | Gel-based ABPP | |

| ARUK3001185 (8l) | 6.7 | 110 | OPTS Biochemical / TCF/LEF Reporter | |

| Compound 1 (covalent) | ~100 | 530 | OPTS Biochemical / TCF/LEF Reporter | |

| Compound 4 (covalent) | - | 300 | TCF/LEF Reporter | |

| Fragment 6a | 12,000 | - | Biochemical | |

| Fragment 6b | 500 | - | Biochemical |

Experimental Protocols

Biochemical Assay for Notum Activity (OPTS Assay)

This cell-free assay directly measures the carboxylesterase activity of Notum and is used to determine the IC50 values of potential inhibitors. It utilizes a synthetic fluorescent substrate, such as trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS), which upon hydrolysis by Notum, produces a fluorescent signal.

Methodology:

-

Reagent Preparation:

-

Recombinant human Notum enzyme is diluted to a working concentration in an appropriate assay buffer.

-

The fluorescent substrate (OPTS) is prepared in the same buffer.

-

Test compounds are serially diluted to create a concentration range.

-

-

Assay Procedure:

-

The test compound dilutions are pre-incubated with the Notum enzyme for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by adding the OPTS substrate to the enzyme-inhibitor mixture.

-

The reaction is incubated for a specific time, during which the fluorescence is monitored at appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The rate of fluorescent signal increase is proportional to Notum activity.

-

The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor.

-

IC50 values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Cell-Based TCF/LEF Reporter Assay

This assay measures the ability of a Notum inhibitor to restore Wnt signaling in a cellular environment, providing a physiologically relevant measure of compound efficacy (EC50). It uses a reporter cell line, typically HEK293 cells, stably transfected with a T-cell factor/lymphoid enhancer factor (TCF/LEF) responsive promoter driving the expression of a reporter gene, such as firefly luciferase.

Methodology:

-

Cell Culture:

-

HEK293 cells stably expressing the TCF/LEF-luciferase reporter (e.g., STF cells) are cultured and plated in multi-well plates (e.g., 384-well) and allowed to adhere overnight.

-

-

Treatment:

-

Test compounds are serially diluted.

-

The compound dilutions are mixed with a constant concentration of recombinant Notum protein and incubated for a short period (e.g., 10 minutes).

-

A constant concentration of recombinant Wnt3a is added to the compound-Notum mixture and incubated for a longer period (e.g., 1 hour) at room temperature.

-

The complete mixture is then added to the plated reporter cells.

-

-

Incubation and Measurement:

-

The treated cells are incubated overnight (e.g., 16-24 hours) at 37°C to allow for Wnt signaling activation and luciferase expression.

-

A luciferase substrate reagent is added to the cells, and the resulting luminescence is measured using a luminometer.

-

-

Data Analysis:

-

Luminescence signals are normalized to a control (cells treated with Wnt3a and Notum but no inhibitor).

-

The percentage of Wnt signaling activation is calculated for each compound concentration.

-

EC50 values are determined by fitting the data to a sigmoidal dose-response curve.

-

Logical Relationship of Notum Inhibition

The inhibition of Notum's enzymatic activity initiates a cascade of events that ultimately leads to the potentiation of Wnt signaling. This logical flow underscores the therapeutic strategy of targeting Notum.

Conclusion

The inhibition of Notum presents a promising strategy for activating Wnt signaling with therapeutic potential across various diseases. The development of potent and selective small molecule inhibitors, such as LP-922056, ABC99, and ARUK3001185, has been crucial for validating Notum as a druggable target. The experimental protocols detailed herein, including the OPTS biochemical assay and the TCF/LEF cell-based reporter assay, are fundamental tools for the discovery and characterization of novel Notum inhibitors. This guide provides a foundational resource for professionals engaged in the research and development of therapeutics targeting the Wnt signaling pathway.

References

The Therapeutic Potential of Notum-IN-1 in Osteoporosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, presents a significant global health challenge. Current therapeutic strategies, while effective in reducing vertebral fractures, have shown moderate efficacy in preventing non-vertebral fractures, which are primarily associated with cortical bone loss. The Wnt signaling pathway has emerged as a critical regulator of bone homeostasis, and its modulation represents a promising avenue for novel anabolic therapies. This technical guide explores the therapeutic potential of targeting Notum, a secreted Wnt lipase, with a specific focus on the conceptual inhibitor "Notum-IN-1," a representative small molecule inhibitor. Inhibition of Notum presents a novel anabolic strategy to enhance cortical bone formation and strength, offering a potential solution to the unmet need in non-vertebral fracture prevention. This document provides an in-depth overview of the mechanism of action, preclinical evidence, and detailed experimental protocols relevant to the evaluation of Notum inhibitors in the context of osteoporosis.

Introduction: The Role of Notum in Wnt Signaling and Bone Homeostasis

The canonical Wnt signaling pathway is essential for osteoblast differentiation, function, and survival, thereby playing a pivotal role in bone formation.[1] Wnt proteins bind to Frizzled (FZD) receptors and LRP5/6 co-receptors on the surface of osteoprogenitor cells, leading to the stabilization and nuclear translocation of β-catenin.[2][3] In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes that drive osteogenesis.[1]

Notum is a secreted enzyme that acts as a negative regulator of the Wnt signaling pathway.[4] It functions as a carboxylesterase, specifically removing a palmitoleate group from Wnt proteins. This deacylation is critical, as the lipid modification is essential for Wnt proteins to bind to their FZD receptors. By inactivating Wnt ligands, Notum effectively dampens Wnt signaling, leading to reduced bone formation.

Studies have shown that Notum is highly expressed in cortical bone and by osteoblasts, but not osteoclasts. This localized expression pattern suggests a specific role in regulating cortical bone mass. Genetic deletion of Notum in mice results in a significant increase in cortical bone thickness and strength, with little to no effect on trabecular bone. This compartment-specific effect highlights the potential of Notum inhibition as a targeted therapy to improve cortical bone integrity.

Mechanism of Action of this compound

This compound is a conceptual, orally active small molecule inhibitor designed to target the enzymatic activity of Notum. By binding to the active site of the Notum lipase, this compound prevents the deacylation of Wnt proteins. This leads to an increase in the local concentration of active Wnt ligands available to bind to their receptors on osteoblasts and their progenitors. The resulting amplification of canonical Wnt/β-catenin signaling stimulates osteoblast differentiation and function, leading to increased endocortical bone formation and, consequently, enhanced cortical bone thickness and strength.

Preclinical Efficacy of Notum Inhibition

The therapeutic potential of Notum inhibition has been demonstrated in various preclinical models, including genetic knockout mice and pharmacological studies using small molecule inhibitors and neutralizing antibodies.

Genetic Models

Mice with a global knockout of the Notum gene exhibit a significant increase in cortical bone thickness at multiple skeletal sites, including the femur, tibia, and vertebrae, without a corresponding change in trabecular bone volume. This phenotype translates to enhanced bone strength. Conditional knockout models, where Notum is deleted specifically in osteoblast-lineage cells, recapitulate the cortical bone phenotype of the global knockout, confirming that osteoblast-derived Notum is the primary regulator of cortical bone mass.

Pharmacological Inhibition

Pharmacological inhibition of Notum has been achieved using orally active small molecules (e.g., LP-922056) and neutralizing antibodies. These studies have consistently shown that inhibiting Notum activity in both healthy and osteoporotic rodent models leads to a dose-dependent increase in cortical bone thickness and strength.

The ovariectomized (OVX) rodent is a well-established model of postmenopausal osteoporosis. Treatment of OVX rats with the Notum inhibitor LP-922056 resulted in significant increases in whole femur bone mineral density (BMD), cortical thickness of the femur and tibia, and bone strength. Similarly, a neutralizing antibody against Notum increased cortical bone thickness in both sham-operated and OVX mice. These findings demonstrate that Notum inhibition is effective in a disease-relevant model of estrogen deficiency-induced bone loss.

Quantitative Data on the Effects of Notum Inhibition

The following tables summarize the quantitative data from key preclinical studies on Notum inhibition.

Table 1: Effects of Notum Knockout (KO) on Bone Parameters in Mice

| Parameter | Genotype | Value (Mean ± SEM) | % Change vs. Wild-Type | p-value | Reference |

| Femur Cortical Thickness (mm) | Wild-Type | 0.14 ± 0.003 | - | - | |

| Notum-/- | 0.17 ± 0.004 | +21% | <0.01 | ||

| Vertebral Trabecular BV/TV (%) | Wild-Type | 25.4 ± 1.2 | - | - | |

| Notum-/- | 26.1 ± 1.5 | +2.8% | NS | ||

| Whole Body BMD (g/cm²) | Wild-Type (Male) | 0.052 ± 0.001 | - | - | |

| Notum-/- (Male) | 0.055 ± 0.001 | +5.8% | <0.05 | ||

| Wild-Type (Female) | 0.051 ± 0.001 | - | - | ||

| Notum-/- (Female) | 0.054 ± 0.001 | +5.9% | <0.01 |

BV/TV: Bone Volume/Total Volume; BMD: Bone Mineral Density; NS: Not Significant

Table 2: Effects of Pharmacological Notum Inhibition on Bone Parameters

| Model | Treatment | Parameter | Value (Mean ± SEM) | % Change vs. Control | p-value | Reference |

| OVX Rats | Vehicle | Femur Cortical Thickness (mm) | 0.48 ± 0.01 | - | - | |

| LP-922056 | Femur Cortical Thickness (mm) | 0.54 ± 0.01 | +12.5% | <0.01 | ||

| OVX Mice | Control Antibody | Femur Cortical Thickness (mm) | 0.15 ± 0.005 | - | - | |

| Notum Antibody | Femur Cortical Thickness (mm) | 0.17 ± 0.004 | +13.3% | <0.01 | ||

| OVX Mice | Control Antibody | Endocortical BFR (µm³/µm²/day) | 1.2 ± 0.3 | - | - | |

| Notum Antibody | Endocortical BFR (µm³/µm²/day) | 4.9 ± 0.8 | +308% | <0.01 |

OVX: Ovariectomized; BFR: Bone Formation Rate

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Notum inhibitors.

Ovariectomized (OVX) Rat Model of Osteoporosis

This protocol establishes a model of postmenopausal osteoporosis through the surgical removal of the ovaries in female rats, leading to estrogen deficiency and subsequent bone loss.

-

Animal Selection: Use skeletally mature female Sprague-Dawley or Wistar rats (e.g., 6 months old).

-

Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

-

Surgical Procedure:

-

Make a dorsal midline skin incision between the shoulder blades.

-

Locate the ovaries embedded in adipose tissue just caudal to the kidneys.

-

Ligate the ovarian blood vessels and the fallopian tubes with absorbable sutures.

-

Excise the ovaries.

-

Suture the muscle layer and close the skin incision with wound clips or sutures.

-

For sham-operated controls, perform the same procedure but exteriorize the ovaries without ligation or removal.

-

-

Post-operative Care: Administer analgesics as required and monitor the animals for signs of infection or distress.

-

Induction of Osteoporosis: Allow a period of at least 2-4 weeks post-surgery for the establishment of significant bone loss before initiating treatment with this compound.

Micro-Computed Tomography (micro-CT) Analysis of Femoral Cortical Bone

Micro-CT is a high-resolution imaging technique used to quantify three-dimensional bone microarchitecture.

-

Sample Preparation: Euthanize the animals and dissect the femurs, removing all soft tissue. Store the femurs in 70% ethanol or phosphate-buffered saline (PBS) at 4°C.

-

Scanning:

-

Scan the mid-diaphysis of the femur using a high-resolution micro-CT system.

-

Typical scanning parameters: 10-20 µm voxel size, 50-70 kVp X-ray energy, and a 0.5 mm aluminum filter.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the scanned images to generate a 3D representation of the bone.

-

Define a region of interest (ROI) in the mid-cortical region of the femur.

-

Use analysis software to quantify parameters such as:

-

Cortical bone area (Ct.Ar)

-

Total cross-sectional area (Tt.Ar)

-

Cortical thickness (Ct.Th)

-

Periosteal and endocortical perimeters

-

Polar moment of inertia (a measure of bone's resistance to torsion)

-

-

Bone Histomorphometry for Dynamic Assessment of Bone Formation

Dynamic histomorphometry allows for the quantification of bone formation rates over time.

-

Fluorochrome Labeling:

-

Administer two different fluorochrome labels (e.g., calcein and alizarin) via intraperitoneal injection at specific time points before tissue collection. The time between injections should be sufficient to allow for measurable bone apposition (e.g., 7-10 days).

-

-

Tissue Processing:

-

Euthanize the animals and dissect the bones of interest (e.g., tibia or femur).

-

Fix the bones in 70% ethanol.

-

Dehydrate the bones in graded ethanol solutions and embed them undecalcified in a plastic resin (e.g., methyl methacrylate).

-

-

Sectioning and Imaging:

-

Cut thin sections (5-10 µm) using a microtome.

-

View the unstained sections under a fluorescence microscope to visualize the fluorochrome labels.

-

-

Data Analysis:

-

Measure the distance between the two fluorescent labels to determine the mineral apposition rate (MAR).

-

Measure the length of the single- and double-labeled surfaces to determine the mineralizing surface per bone surface (MS/BS).

-

Calculate the bone formation rate (BFR/BS) as MAR x MS/BS.

-

In Vitro Assays

This assay measures the ability of this compound to inhibit the enzymatic activity of Notum.

-

Reagents: Recombinant Notum protein, a fluorescent lipase substrate (e.g., 4-methylumbelliferyl heptanoate), and this compound at various concentrations.

-

Procedure:

-

Incubate recombinant Notum with varying concentrations of this compound in an appropriate assay buffer.

-

Initiate the reaction by adding the fluorescent substrate.

-

Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate by Notum.

-

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

This cell-based assay quantifies the effect of this compound on the transcriptional activity of the canonical Wnt pathway.

-

Cell Line: Use a cell line (e.g., HEK293T) stably or transiently transfected with a TCF/LEF-responsive luciferase reporter construct.

-

Procedure:

-

Plate the reporter cells in a multi-well plate.

-

Treat the cells with Wnt3a-conditioned medium in the presence or absence of recombinant Notum and varying concentrations of this compound.

-

After an incubation period (e.g., 16-24 hours), lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) and determine the dose-dependent effect of this compound on Wnt-driven reporter gene expression.

This assay assesses the pro-osteogenic effect of this compound on osteoblast precursor cells.

-

Cell Culture: Culture primary osteoblasts or an osteoblastic cell line (e.g., MC3T3-E1) in osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate).

-

Treatment: Treat the cells with this compound at various concentrations.

-

Assessment of Differentiation:

-

Alkaline Phosphatase (ALP) Activity: After a few days of culture, measure ALP activity, an early marker of osteoblast differentiation, using a colorimetric or fluorometric assay.

-

Mineralization: After 2-3 weeks of culture, stain the cells with Alizarin Red S to visualize and quantify the formation of mineralized nodules.

-

-

Data Analysis: Quantify ALP activity and the area of Alizarin Red S staining to determine the effect of this compound on osteoblast differentiation and mineralization.

Experimental Workflow and Signaling Pathway Diagrams

Conclusion and Future Directions

The inhibition of Notum represents a highly promising and novel anabolic strategy for the treatment of osteoporosis. Preclinical studies have consistently demonstrated that both genetic and pharmacological inhibition of Notum leads to a significant and specific increase in cortical bone mass and strength. This effect is driven by the stimulation of endocortical bone formation through the enhancement of canonical Wnt signaling. A small molecule inhibitor like this compound holds the potential to address the critical unmet need for therapies that effectively reduce the risk of non-vertebral fractures.

Future research should focus on the long-term safety and efficacy of Notum inhibitors in larger animal models. Furthermore, the development of specific and potent small molecule inhibitors suitable for clinical use is a key priority. The potential for combination therapies, for instance with antiresorptive agents, to achieve even greater gains in bone mass and strength warrants investigation. Ultimately, the translation of Notum inhibition from preclinical models to a clinically approved therapy could provide a powerful new tool in the fight against osteoporosis and its debilitating consequences.

References

- 1. Notum deletion from late-stage skeletal cells increases cortical bone formation and potentiates skeletal effects of sclerostin inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Osteoblast-derived NOTUM reduces cortical bone mass in mice and the NOTUM locus is associated with bone mineral density in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

Foundational Research on Notum-IN-1 and Stem Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research surrounding Notum-IN-1 and its role in stem cell proliferation through the modulation of the Wnt signaling pathway. This document details the mechanism of action, presents quantitative data on inhibitor potency, and provides comprehensive experimental protocols for key assays in this field of research.

Introduction: Notum as a Regulator of Wnt Signaling and Stem Cell Fate

The Wnt signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and stem cell maintenance.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. Notum, a secreted carboxylesterase, has been identified as a key negative regulator of Wnt signaling.[1][2] It functions by removing a palmitoleate group from Wnt proteins, rendering them inactive and unable to bind to their Frizzled receptors.[1][2]

Inhibition of Notum has emerged as a promising therapeutic strategy to enhance Wnt signaling, thereby promoting stem cell proliferation and tissue regeneration. Small molecule inhibitors of Notum, such as this compound and its analogues, have been developed to restore Wnt activity. These inhibitors have shown potential in various preclinical models, including for osteoporosis and Alzheimer's disease. This guide focuses on the foundational research of these inhibitors, with a particular emphasis on their effects on stem cell proliferation.

Mechanism of Action: Notum Inhibition and Wnt Pathway Activation

Notum inhibitors act by binding to the active site of the Notum enzyme, preventing it from deacylating Wnt proteins. This allows active, palmitoylated Wnt to bind to its co-receptors, Frizzled (FZD) and Low-density lipoprotein receptor-related protein 6 (LRP6). This binding initiates a downstream signaling cascade that leads to the phosphorylation of LRP6 and the recruitment of the Dishevelled (Dvl) protein. The activated receptor complex sequesters the "destruction complex" (composed of Axin, APC, GSK3β, and CK1), which normally targets β-catenin for proteasomal degradation. Consequently, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a co-activator for T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, leading to the expression of Wnt target genes that promote stem cell proliferation and differentiation.

Quantitative Data: Potency of Notum Inhibitors

Several small molecule inhibitors of Notum have been developed and characterized. Their potency is typically evaluated using biochemical assays to determine the half-maximal inhibitory concentration (IC50) against the Notum enzyme and cell-based assays to measure the half-maximal effective concentration (EC50) for restoring Wnt signaling.

| Inhibitor | Assay Type | Description | IC50 (nM) | EC50 (nM) | Reference(s) |

| LP-922056 | OPTS Biochemical Assay | Cell-free assay using trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS) as a fluorescent substrate for Notum. | 1.1 | - | |

| TCF/LEF Reporter Assay | Cell-based luciferase reporter assay in HEK293 cells to measure the restoration of Wnt3a-induced signaling in the presence of Notum. | - | 23 | ||

| ABC99 | Competitive ABPP | Activity-based protein profiling to determine the concentration of inhibitor required to block 50% of Notum activity. | 13 | - | |

| TCF/LEF Reporter Assay | Cell-based luciferase reporter assay to measure the restoration of Wnt3a-induced signaling in the presence of Notum. | - | 89 | ||

| ARUK3001185 | OPTS Biochemical Assay | Cell-free assay using OPTS as a fluorescent substrate for Notum. | 6.7 | - | |

| TCF/LEF Reporter Assay | Cell-based luciferase reporter assay to measure the restoration of Wnt3a-induced signaling in the presence of Notum. | - | 110 |

Note: IC50 and EC50 values are defined as the concentration of a substance that elicits a 50% response, either inhibitory or effective, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Notum inhibitors and their effects on stem cell proliferation.

TCF/LEF Luciferase Reporter Assay

This assay is used to quantify the activity of the canonical Wnt signaling pathway. It relies on a reporter construct containing a luciferase gene under the control of TCF/LEF responsive elements.

Materials:

-

HEK293 cell line stably expressing a TCF/LEF-luciferase reporter construct.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Recombinant Wnt3a protein.

-

Recombinant Notum protein.

-

Notum inhibitor (e.g., this compound).

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the TCF/LEF reporter HEK293 cells into a 96-well plate at a density of 30,000-40,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of the Notum inhibitor in assay medium (DMEM with 0.1% BSA).

-

Treatment:

-

To "stimulated" wells, add the Notum inhibitor dilutions, a constant concentration of recombinant Notum, and a constant concentration of recombinant Wnt3a.

-

To "unstimulated control" wells, add assay medium with Notum and Wnt3a but without the inhibitor.

-

To "basal activity" wells, add only assay medium.

-

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well.

-

Incubate for 10-20 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luciferase signal to a control (e.g., Renilla luciferase or total protein) if applicable. Plot the normalized luminescence against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Stem Cell Proliferation Assay (BrdU Incorporation)

This assay measures the proliferation of stem cells by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA.

Materials:

-

Stem cell line of interest (e.g., neural stem cells, intestinal stem cell organoids).

-

Appropriate stem cell culture medium.

-

Notum inhibitor.

-

BrdU labeling solution.

-

Fixing/Denaturing solution.

-

Anti-BrdU primary antibody.

-

HRP- or fluorophore-conjugated secondary antibody.

-

TMB substrate (for HRP) or appropriate fluorescent mounting medium.

-

Microplate reader or fluorescence microscope.

Procedure:

-

Cell Culture and Treatment:

-

Plate the stem cells in a 96-well plate and culture under standard conditions.

-

Treat the cells with various concentrations of the Notum inhibitor for a desired period (e.g., 24-72 hours).

-

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.

-

Fixation and Denaturation:

-

Remove the labeling solution and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

-

Immunostaining:

-

Wash the cells with a wash buffer (e.g., PBS with 0.1% Tween-20).

-

Incubate with an anti-BrdU primary antibody for 1 hour at room temperature.

-

Wash the cells and then incubate with a secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Colorimetric Detection: If using an HRP-conjugated secondary antibody, add TMB substrate and measure the absorbance at 450 nm using a microplate reader.

-

Fluorescent Detection: If using a fluorophore-conjugated secondary antibody, visualize and quantify the fluorescent signal using a fluorescence microscope or a high-content imaging system.

-

-

Data Analysis: The intensity of the signal is directly proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.

LRP6 Phosphorylation Assay

This Western blot-based assay is used to directly assess the activation of the Wnt co-receptor LRP6.

Materials:

-

Stem cells or other relevant cell lines.

-

Notum inhibitor.

-

Recombinant Wnt3a.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

SDS-PAGE gels and Western blotting apparatus.

-

Primary antibodies: anti-phospho-LRP6 (Ser1490), anti-LRP6 (total).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Treat with the Notum inhibitor in the presence of Wnt3a for a short period (e.g., 30-60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the anti-phospho-LRP6 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Strip the membrane and re-probe with an anti-total LRP6 antibody to normalize for protein loading. Quantify the band intensities to determine the relative increase in LRP6 phosphorylation.

Conclusion

The inhibition of Notum presents a compelling strategy for modulating Wnt signaling to promote stem cell proliferation and tissue regeneration. This guide has provided a comprehensive overview of the foundational research on Notum inhibitors, including their mechanism of action, quantitative potency data, and detailed experimental protocols. The methodologies and data presented herein serve as a valuable resource for researchers in academia and industry who are working to further elucidate the therapeutic potential of Notum inhibition. The continued development and characterization of potent and selective Notum inhibitors hold great promise for the treatment of a range of degenerative diseases.

References

Probing the Notum Active Site: A Technical Guide to Small-Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the interaction between small-molecule inhibitors and the active site of Notum, a key carboxylesterase involved in the negative regulation of Wnt signaling. Notum deacylates Wnt proteins, removing an essential palmitoleate group and thereby rendering them inactive.[1][2][3] Inhibition of Notum presents a promising therapeutic strategy for conditions associated with reduced Wnt signaling, such as osteoporosis and certain neurodegenerative diseases.[1][2] This document details the quantitative data for potent Notum inhibitors, outlines the experimental protocols for their characterization, and visualizes the relevant biological pathways and experimental workflows. While the specific designation "Notum-IN-1" is not widely cited in the reviewed literature, this guide focuses on well-characterized, potent inhibitors such as LP-922056, ABC99, and ARUK3001185, which serve as exemplary compounds for understanding the core principles of Notum inhibition.

Quantitative Inhibitor Data

The following tables summarize the biochemical potency and cellular activity of key Notum inhibitors. These compounds have been identified through various methods, including high-throughput screening and activity-based protein profiling, and serve as valuable tools for studying Notum function.

| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) | Species | Reference |